Gramicidin S
Gramicidin S
Gramicidin S is a homodetic cyclic peptide. It is an antibiotic that is effective against some gram-positive and gram-negative bacteria as well as some fungi. Gramicidin S is a derivative of gramicidin, produced by the gram-positive bacterium Bacillus brevis. Gramicidin S is a cyclodecapeptide, constructed as two identical pentapeptides joined head to tail, formally written as cyclo(-Val-Orn-Leu-D-Phe-Pro-)2. The mode of action is not entirely agreed upon, but it is generally accepted that it is disruption of the lipid membrane and enhancement of the permeability of the bacterial cytoplasmic membrane. Gramicidin S has been employed as a spermicide and therapeutic for genital ulcers caused by sexually transmitted disease.
Brand Name:
Vulcanchem
CAS No.:
113-73-5
VCID:
VC0005212
InChI:
InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1
SMILES:
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Molecular Formula:
C60H92N12O10
Molecular Weight:
1141.4 g/mol
Gramicidin S
CAS No.: 113-73-5
Inhibitors
VCID: VC0005212
Molecular Formula: C60H92N12O10
Molecular Weight: 1141.4 g/mol
Purity: >95%
CAS No. | 113-73-5 |
---|---|
Product Name | Gramicidin S |
Molecular Formula | C60H92N12O10 |
Molecular Weight | 1141.4 g/mol |
IUPAC Name | (3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
Standard InChI | InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1 |
Standard InChIKey | IUAYMJGZBVDSGL-XNNAEKOYSA-N |
Isomeric SMILES | CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 |
SMILES | CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 |
Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 |
Appearance | Off-white to white solid |
Boiling Point | 827.42°C (rough estimate) |
Description | Gramicidin S is a homodetic cyclic peptide. It is an antibiotic that is effective against some gram-positive and gram-negative bacteria as well as some fungi. Gramicidin S is a derivative of gramicidin, produced by the gram-positive bacterium Bacillus brevis. Gramicidin S is a cyclodecapeptide, constructed as two identical pentapeptides joined head to tail, formally written as cyclo(-Val-Orn-Leu-D-Phe-Pro-)2. The mode of action is not entirely agreed upon, but it is generally accepted that it is disruption of the lipid membrane and enhancement of the permeability of the bacterial cytoplasmic membrane. Gramicidin S has been employed as a spermicide and therapeutic for genital ulcers caused by sexually transmitted disease. |
Purity | >95% |
Synonyms | Gramicidin Gramicidin A Gramicidin A(1) Gramicidin B Gramicidin C Gramicidin D Gramicidin Dubos Gramicidin J Gramicidin K Gramicidin NF Gramicidin P Gramicidin S Gramicidin, Linear Gramicidins Gramoderm Linear Gramicidin |
Reference | 1. Llamas-Saiz AL, Grotenbreg GM, Overhand M, van Raaij MJ. Double-stranded helical twisted beta-sheet channels in crystals of gramicidin S grown in the presence of trifluoroacetic and hydrochloric acids. Acta Crystallogr D Biol Crystallogr. 2007 Mar;63(Pt 3):401-7. doi: 10.1107/S0907444906056435. Epub 2007 Feb 21. PMID: 17327677. 2. Miller LM, Mazur MT, McLoughlin SM, Kelleher NL. Parallel interrogation of covalent intermediates in the biosynthesis of gramicidin S using high-resolution mass spectrometry. Protein Sci. 2005 Oct;14(10):2702-12. doi: 10.1110/ps.051553705. PMID: 16195555; PMCID: PMC2253301. 3. Conti E, Stachelhaus T, Marahiel MA, Brick P. Structural basis for the activation of phenylalanine in the non-ribosomal biosynthesis of gramicidin S. EMBO J. 1997 Jul 16;16(14):4174-83. doi: 10.1093/emboj/16.14.4174. PMID: 9250661; PMCID: PMC1170043. 4. Yamada K, Unno M, Kobayashi K, Oku H, Yamamura H, Araki S, Matsumoto H, Katakai R, Kawai M. Stereochemistry of protected ornithine side chains of gramicidin S derivatives: X-ray crystal structure of the bis-Boc-tetra-N-methyl derivative of gramicidin S. J Am Chem Soc. 2002 Oct 30;124(43):12684-8. doi: 10.1021/ja020307t. PMID: 12392415. 5. Prenner EJ, Lewis RN, Neuman KC, Gruner SM, Kondejewski LH, Hodges RS, McElhaney RN. Nonlamellar phases induced by the interaction of gramicidin S with lipid bilayers. A possible relationship to membrane-disrupting activity. Biochemistry. 1997 Jun 24;36(25):7906-16. doi: 10.1021/bi962785k. PMID: 9201936. |
PubChem Compound | 73357 |
Last Modified | Nov 11 2021 |
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